2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 500303-00-4
VCID: VC17266975
InChI: InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone

CAS No.: 500303-00-4

Cat. No.: VC17266975

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone - 500303-00-4

Specification

CAS No. 500303-00-4
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Standard InChI InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3
Standard InChI Key SVATWBNPVASMAF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC(=C1C)C(=O)CCl)C

Introduction

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound belonging to the class of pyrrole derivatives. It is characterized by the presence of a chloro group and a pyrrole moiety with ethyl and dimethyl substituents. This compound is known for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and materials science.

Synthesis of 2-Chloro-1-(4-Ethyl-3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethanone

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the pyrrole ring, followed by the introduction of the chloro group at the ethyl position. The reaction conditions often require specific solvents and controlled temperatures to optimize yield and purity.

Industrial Production

In an industrial context, large-scale production may utilize batch reactors where parameters such as temperature, pressure, and reaction time are meticulously controlled. Automated systems are often employed to maintain consistency throughout the synthesis process. Purification techniques such as recrystallization or chromatography are essential for isolating the final product.

Applications and Biological Activities

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone serves as a valuable building block for synthesizing more complex molecules in various scientific fields. Its mechanism of action, if acting as an enzyme inhibitor, may involve binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. This compound may also influence signal transduction pathways or metabolic processes through its interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Other pyrrole derivatives, such as ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate, have been studied for their chemical and pharmacological properties . These compounds often exhibit complex structures with multiple functional groups, contributing to their diverse biological activities.

Data Table: Comparison of Pyrrole Derivatives

CompoundMolecular FormulaMolecular WeightKey Features
2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanoneC12H16ClNNot specified in literature, but typically around 200-250 g/mol based on similar compoundsChloroacetyl group, ethyl and dimethyl substituents on pyrrole ring
Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylateC22H17Cl2N3O4Not specified in literature2,4-Dichlorophenyl group, cyano and amide functionalities
2-Chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanoneC17H20ClNO2305.8 g/molMethoxyphenyl group, chloroacetyl moiety

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